Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Overview
Description
Ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is a complex organic compound with a unique structure that includes morpholine, piperidine, and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine and piperidine derivatives, followed by their coupling with the pyrrolidine ring. The final step involves esterification with benzoic acid to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable for large-scale production while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-morpholinylcarbonyl)-1-piperazinecarboxylate: This compound shares similar structural features but has a piperazine ring instead of a pyrrolidine ring.
(3R,4S)-3-Ethyl-1-(4-morpholinylcarbonyl)-4-piperidinyl]acetic acid: This compound has a similar morpholine and piperidine structure but differs in the acetic acid moiety.
Uniqueness
Ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is unique due to its combination of morpholine, piperidine, and pyrrolidine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 4-[3-[4-(morpholine-4-carbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-2-32-23(30)17-3-5-18(6-4-17)26-20(27)15-19(22(26)29)24-9-7-16(8-10-24)21(28)25-11-13-31-14-12-25/h3-6,16,19H,2,7-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBVKILPRWAUEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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